3-chloro-N-(3-ethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-chloro-N-(3-ethylphenyl)propanamide typically involves the reaction of 3-ethylphenylamine with 3-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
3-chloro-N-(3-ethylphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: It can be oxidized to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation .
Scientific Research Applications
3-chloro-N-(3-ethylphenyl)propanamide is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies involving protein interactions and modifications.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-ethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 3-chloro-N-(3-ethylphenyl)propanamide include:
3-chloro-N-(4-methoxyphenyl)propanamide: This compound has a methoxy group instead of an ethyl group on the phenyl ring.
3-chloro-N-(3-methylphenyl)propanamide: This compound has a methyl group instead of an ethyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
3-chloro-N-(3-ethylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12/h3-5,8H,2,6-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVOIUIGETVACK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407225 |
Source
|
Record name | 3-chloro-N-(3-ethylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573997-99-6 |
Source
|
Record name | 3-chloro-N-(3-ethylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.